Tris(3-chloropropyl)amine hydrochloride

Overview

Description

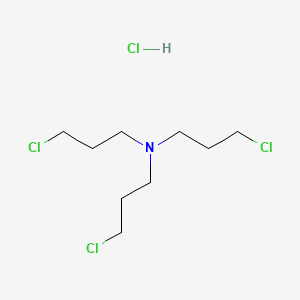

Tris(3-chloropropyl)amine hydrochloride: is a chemical compound with the molecular formula C9H19Cl4N . It is commonly used in various fields of research, including material science, organic chemistry, and biochemistry. This compound is known for its unique properties and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl)amine hydrochloride can be synthesized through the reaction of 3-chloropropylamine with hydrochloric acid . The reaction typically involves the following steps:

Preparation of 3-chloropropylamine: This can be achieved by reacting with in the presence of a catalyst.

Formation of Tris(3-chloropropyl)amine: The 3-chloropropylamine is then reacted with additional 3-chloropropanol under controlled conditions to form Tris(3-chloropropyl)amine.

Hydrochloride Formation: Finally, the Tris(3-chloropropyl)amine is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Continuous flow reactors: for efficient mixing and reaction control.

Purification steps: such as crystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tris(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: It can also undergo reduction reactions to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include or under basic conditions.

Oxidation: Reagents such as or can be used under acidic or basic conditions.

Reduction: Reducing agents like or are commonly used.

Major Products:

Substitution Reactions: Products include various substituted amines.

Oxidation Reactions: Products can include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products typically include primary or secondary amines.

Scientific Research Applications

Tris(3-chloropropyl)amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biochemical pathways and as a reagent in the modification of biomolecules.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tris(3-chloropropyl)amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of different products that can interact with biological molecules and pathways.

Comparison with Similar Compounds

- Tris(2-chloroethyl)amine hydrochloride

- Tris(4-chlorobutyl)amine hydrochloride

- Tris(3-bromopropyl)amine hydrochloride

Comparison:

- Tris(3-chloropropyl)amine hydrochloride is unique due to its specific chain length and chlorine substitution pattern, which influence its reactivity and applications.

- Tris(2-chloroethyl)amine hydrochloride has a shorter chain length, affecting its steric properties and reactivity.

- Tris(4-chlorobutyl)amine hydrochloride has a longer chain length, which can impact its solubility and interaction with other molecules.

- Tris(3-bromopropyl)amine hydrochloride has a different halogen substitution, which can alter its reactivity and the types of reactions it undergoes.

Biological Activity

Tris(3-chloropropyl)amine hydrochloride is a compound of interest due to its potential biological activity, particularly in the context of toxicity and its effects on various biological systems. This article summarizes current research findings, case studies, and relevant data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its three chloropropyl groups attached to a nitrogen atom, making it a quaternary ammonium compound. The presence of chlorine atoms enhances its reactivity and potential for biological interaction.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the chloropropyl groups allows for interaction with cellular membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Preliminary studies suggest that Tris(3-chloropropyl)amine may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Genotoxicity : There is evidence indicating that exposure to this compound can result in DNA damage, contributing to mutagenic effects observed in various assays.

Toxicological Studies

Recent toxicological assessments have focused on the effects of this compound in animal models. Key findings include:

- Acute Toxicity : Studies conducted on rodents have shown that high doses can lead to significant lethality, with symptoms including respiratory distress and neurological impairment.

- Chronic Exposure : Long-term exposure studies have indicated potential carcinogenic effects, particularly in liver tissues, as evidenced by histopathological changes observed in treated animals .

Table 1: Summary of Toxicological Findings

Case Studies

- Developmental Toxicity in Zebrafish : A study demonstrated that exposure to this compound resulted in neurobehavioral changes in zebrafish without causing overt developmental malformations. This highlights the compound's potential neurotoxic effects during critical developmental stages .

- Carcinogenicity Assessment : In a two-year feeding study on B6C3F1/N mice, significant incidences of hepatocellular carcinoma were observed. The study concluded that long-term exposure to the compound could pose serious carcinogenic risks .

Biochemical Pathways Affected

Research indicates that this compound may interfere with several biochemical pathways:

- Cell Growth and Division : Disruption in normal cell cycle progression leading to increased apoptosis.

- Gene Expression Alteration : Changes in the expression levels of genes associated with stress responses and apoptosis.

- Metabolic Disruption : Impairment of energy metabolism pathways, which could lead to cellular dysfunction.

Properties

IUPAC Name |

3-chloro-N,N-bis(3-chloropropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N.ClH/c10-4-1-7-13(8-2-5-11)9-3-6-12;/h1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFHSTOEOYYGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCCl)CCCCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.